(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride
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Overview
Description
®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Attachment of the piperidin-3-yl group: This can be done through a reductive amination reaction.
Formation of the dihydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl and piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand biological processes at the molecular level.
Medicine
In medicinal chemistry, ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Phenylphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- ®-3-(4-Methoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- ®-3-(4-Chlorophenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C22H24Cl2N6O |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C22H22N6O.2ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);2*1H |
InChI Key |
ZGTOUEKDPROJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl.Cl |
Origin of Product |
United States |
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